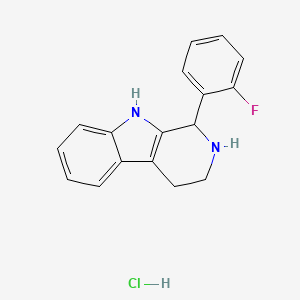

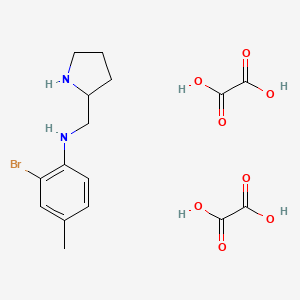

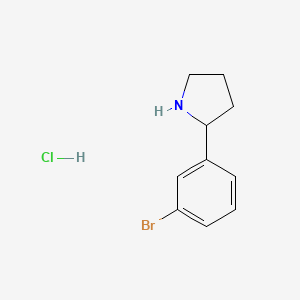

2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Simultaneous Spectrophotometric Determination of Iron and Copper

The first paper discusses a method for the simultaneous spectrophotometric determination of iron and copper using a specific aniline derivative. This method involves the formation of water-soluble chelates with Cu(II) and Fe(II) and utilizes a double-beam spectrophotometric detector. The study highlights the high molar absorptivities of the complexes and the precision of the method .

Synthesis and Crystal Structure of Coordination Polymers

The second paper presents the synthesis of new Hg(II) and Cd(II) coordination polymers that include a halogenated aniline ligand. The study provides a detailed analysis of the crystal structure and supramolecular features of these polymers, emphasizing the role of weak intermolecular interactions in nano-supramolecular assembly .

Directing Group for sp2 C-H Bond Amination

In the third paper, 2-(pyridin-2-yl)aniline is introduced as a new directing group for C-H amination mediated by cupric acetate. The paper discusses the effectiveness of this group in aminating benzamide derivatives and the isolation of quinazolinone derivatives from the reaction mixture, providing insight into the mechanism of the reaction .

Photochemistry of N-(2-methyl-4,6-diphenyl-1-pyridinio)anilides

The fourth paper explores the photochemical dissociation of certain anilide compounds into pyridine and nitrenes. The study examines the subsequent transformations of the nitrene, although it does not conclusively establish its electronic configuration .

Electric Dipole Moments in Solutions

The fifth paper calculates the electric dipole moments of aniline and various aminopyridines, including their N-methyl derivatives, in benzene and 1,4-dioxan solutions. The study compares the mesomeric interactions between the amino groups and the pyridine ring, as well as the bonding of amino-hydrogen atoms to dioxan solvent molecules .

Pyrrole-2-carboxylic Acid as a Ligand in Cu-catalyzed Reactions

The sixth paper investigates the use of pyrrole-2-carboxylic acid as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides. The study reports moderate to good yields of the diaryl amine products and highlights the functional group tolerance of the reaction conditions .

Selective Monobromination of Aniline Derivatives

The seventh paper describes a selective monobromination method for aniline derivatives using bromine adsorbed on zeolite 5A. The study demonstrates increased yield and selectivity for 4-bromoaniline when organic bases are present and extends the method to other toluidines .

Wirkmechanismus

Target of Action

This compound may interact with a variety of biological targets, depending on its chemical structure and properties .

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling, a type of cross-coupling reaction . This reaction involves the palladium-catalyzed coupling of a boron compound and a halide .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling, it may influence pathways involving the formation of carbon-carbon bonds .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in palladium-catalyzed selective amination reactions . The nature of these interactions often involves the formation of amides and other derivatives, which can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of various signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular processes and potential toxicity . Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to participate in reactions that form amides and other derivatives, which can impact the overall metabolic network within the cell . These interactions are crucial for understanding its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for predicting its effects on cellular function and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects

Eigenschaften

IUPAC Name |

2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2.2C2H2O4/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10;2*3-1(4)2(5)6/h4-5,7,10,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLFEJLEAZNNRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2CCCN2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)